molecular formula CHN3O2 B080221 Diazo(nitro)methane CAS No. 13994-39-3

Diazo(nitro)methane

Cat. No. B080221
CAS RN: 13994-39-3
M. Wt: 87.04 g/mol
InChI Key: VDDURTNWOZYFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazo(nitro)methane is a highly reactive and explosive compound used in various chemical reactions. It is a colorless liquid with a pungent odor and is synthesized by the reaction of nitromethane and sodium azide. This compound has gained significant attention in recent years due to its potential application in several scientific research fields.

Mechanism Of Action

Diazo(nitro)methane is a highly reactive compound that can undergo several chemical reactions. It can react with various functional groups such as alkenes, alkynes, and amines. The mechanism of action involves the formation of a carbene intermediate, which can then react with the functional group. The reaction is highly exothermic and can be dangerous if not carried out under controlled conditions.

Biochemical And Physiological Effects

Diazo(nitro)methane has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe damage to the liver and kidneys. It can also cause respiratory problems and skin irritation. Therefore, it is essential to handle this compound with extreme care.

Advantages And Limitations For Lab Experiments

Diazo(nitro)methane has several advantages and limitations for lab experiments. Its high reactivity makes it an excellent reagent for several chemical reactions. However, its explosive nature makes it dangerous to handle. Therefore, it is essential to handle this compound under controlled conditions and with proper safety equipment.

Future Directions

Diazo(nitro)methane has several potential future directions. It can be used in the synthesis of natural products, pharmaceuticals, and other organic compounds. It can also be used in the development of new chemical reactions and methodologies. Further research is needed to understand the biochemical and physiological effects of this compound.
Conclusion:
Diazo(nitro)methane is a highly reactive and explosive compound used in various chemical reactions. It has gained significant attention in recent years due to its potential application in several scientific research fields. Diazo(nitro)methane has several advantages and limitations for lab experiments, and further research is needed to understand its biochemical and physiological effects.

Synthesis Methods

Diazo(nitro)methane is synthesized by the reaction of nitromethane and sodium azide. The reaction takes place in the presence of a catalyst such as copper (I) iodide. The reaction is highly exothermic and can be dangerous if not carried out under controlled conditions. The resulting product is a colorless liquid with a pungent odor.

Scientific Research Applications

Diazo(nitro)methane has significant potential in various scientific research fields. It is used as a reagent in several chemical reactions, including cyclopropanation, aziridination, and nitrene transfer reactions. It is also used as a precursor for the synthesis of other diazo compounds. Diazo(nitro)methane has been used in the synthesis of natural products, pharmaceuticals, and other organic compounds.

properties

CAS RN

13994-39-3

Product Name

Diazo(nitro)methane

Molecular Formula

CHN3O2

Molecular Weight

87.04 g/mol

IUPAC Name

diazo(nitro)methane

InChI

InChI=1S/CHN3O2/c2-3-1-4(5)6/h1H

InChI Key

VDDURTNWOZYFOB-UHFFFAOYSA-N

SMILES

C(=[N+]=[N-])[N+](=O)[O-]

Canonical SMILES

C(=[N+]=[N-])[N+](=O)[O-]

synonyms

Diazo(nitro)methane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.